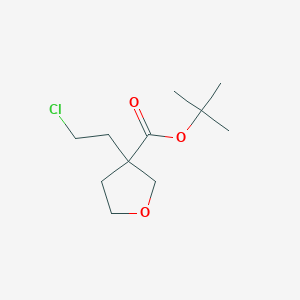
C#CC(C)(C)C(F)(F)F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C#CC(C)(C)C(F)(F)F, also known as trifluoromethyl propargyl ether, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
Chemical Understanding and Graphing Skills in a Computerized Chemistry Environment
This study investigates the chemical understanding and graphing skills of high school honors students using bidirectional visual and textual representations in a computerized chemistry learning environment. It emphasizes the educational value of combining visual and textual methods for enhancing chemistry understanding and skills (Dori & Sasson, 2008).
A Research C# Compiler
This paper discusses a new C# compiler designed to provide infrastructure for language design research. The compiler supports various phases such as code analysis, XML emission, and debugging, making it a useful tool for language design experiments and tool development (Hanson & Proebsting, 2004).
Applications of Compressive Sensing in Electromagnetic Imaging
Compressive sensing (CS) is applied to electromagnetic imaging, addressing unique theoretical features of these problems. This research indicates the importance of CS-based strategies in electromagnetic imaging, highlighting its flexibility and effectiveness (Oliveri et al., 2017).
Peer Instruction in Large Classes
This study compares two interaction methods, peer instruction and class-wide discussion, in large classes using classroom communication systems. It shows how these methods improve conceptual reasoning in science education (Nicol & Boyle, 2003).
Visual Simulation in Thinning of Chinese Fir Plantation
This research uses the C# programming language and GDI+ technique for real-time visual simulation in the thinning of Chinese fir plantations. It provides a visual decision-making platform for forest structure management (Yongliang et al., 2012).
Numerical Methods and Tools in C#
This book covers the application of C# in solving complex scientific and engineering problems. It includes various mathematical routines and focuses on numerical methods, demonstrating the ease and efficiency of C# in handling scientific computations (Passos, 2009).
Relativistic Open-Shell Coupled-Cluster Method
This paper presents the formalism for a relativistic open-shell CCSD(T) method, implemented in the RELCCSD program for calculations with spin-orbit coupling. It illustrates the method's application in ab initio calculations of fine structure splittings (Visscher et al., 1996).
Structured Compressive Sensing: Theory to Applications
Propiedades
IUPAC Name |
4,4,4-trifluoro-3,3-dimethylbut-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3/c1-4-5(2,3)6(7,8)9/h1H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUKBZLINUWGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2101747-66-2 |
Source


|
| Record name | 4,4,4-trifluoro-3,3-dimethylbut-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2827996.png)

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2828001.png)
![N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide dihydrochloride](/img/structure/B2828002.png)


![N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine](/img/structure/B2828009.png)

![6-Cyano-N-[[(2S,3S)-4-ethyl-3-(3-methylimidazol-4-yl)morpholin-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2828011.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2828012.png)
![1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2828013.png)